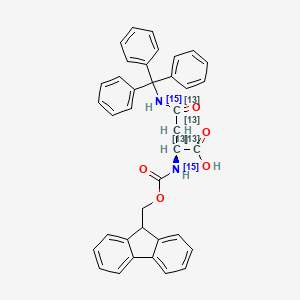

Fmoc-Asn(Trt)-OH-13C4,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i24+1,34+1,35+1,36+1,39+1,40+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-XZCRTNELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118921 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-18-2 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217456-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Applications of ¹³C and ¹⁵N Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research.[1] These non-radioactive isotopes permit the precise tracking and quantification of amino acids and their metabolic products within complex biological systems.[1] By substituting natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[1][3] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[1]

Principle

The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[1][3] One population is grown in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is cultured in a "heavy" medium with a ¹³C or ¹⁵N labeled counterpart (e.g., ¹³C₆-Arginine).[1][4] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.[5]

After the desired experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[6] The resulting peptide mixtures are then analyzed by mass spectrometry. Since peptides from the "heavy" and "light" populations are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer by a specific mass shift corresponding to the incorporated heavy isotope.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.[4][7]

Key Applications in Drug Development

-

Target Identification and Validation: SILAC can identify proteins that change in abundance upon drug treatment, helping to pinpoint potential drug targets and validate their engagement.

-

Biomarker Discovery: By comparing the proteomes of healthy versus diseased cells or pre- and post-treatment samples, SILAC can uncover protein biomarkers for disease diagnosis, prognosis, and response to therapy.[8]

-

Understanding Drug Mechanism of Action: SILAC-based proteomics can reveal downstream effects of a drug on cellular pathways and protein networks, providing insights into its mechanism of action.

Quantitative Data Presentation

The primary quantitative output of a SILAC experiment is the ratio of heavy to light peptide intensities, which corresponds to the fold change in protein abundance. This data is typically presented in tables that include protein identification, gene names, sequence coverage, number of unique peptides identified, the calculated protein ratio (e.g., Heavy/Light), and statistical significance (p-value).

| Protein ID | Gene Name | Sequence Coverage (%) | Unique Peptides | H/L Ratio | p-value | Regulation |

| P02768 | ALB | 78 | 45 | 1.05 | 0.85 | Unchanged |

| P60709 | ACTB | 92 | 28 | 0.98 | 0.91 | Unchanged |

| P12345 | TGTX | 65 | 15 | 3.21 | 0.001 | Upregulated |

| Q67890 | DRGY | 58 | 11 | 0.45 | 0.005 | Downregulated |

Table 1: Example of quantitative data presentation from a SILAC experiment comparing a drug-treated sample (Heavy) to a control sample (Light).

Experimental Protocol: Two-Plex SILAC

This protocol provides a general workflow for a two-plex SILAC experiment using human cell lines.

-

Cell Culture and Labeling:

-

Culture one population of cells in "light" SILAC medium containing natural lysine (B10760008) and arginine.

-

Culture the second population in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.

-

Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids. This can be verified by a preliminary MS analysis.[9]

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

-

-

Peptide Fractionation and Desalting:

-

Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

Desalt the peptide fractions using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the heavy-to-light ratios.[5]

-

Perform statistical analysis to determine the significance of protein abundance changes.

-

Figure 1: SILAC experimental workflow.

Metabolic Flux Analysis (MFA) with ¹³C-Labeled Amino Acids

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[10][11] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways.[11]

Principle

In ¹³C-MFA, cells are cultured in a medium containing a ¹³C-labeled substrate, such as glucose or glutamine.[10] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including amino acids. After a period of growth to ensure isotopic steady-state, cellular proteins are harvested and hydrolyzed to release the constituent amino acids.[12]

The distribution of ¹³C within the carbon skeleton of these amino acids, known as the mass isotopomer distribution (MID), is measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[11] This experimental MID data is then used in conjunction with a stoichiometric model of the cell's metabolic network to estimate the intracellular metabolic fluxes.[9] Computational software is used to find the set of fluxes that best explains the observed labeling patterns.[9]

Key Applications in Drug Development

-

Identifying Drug Effects on Metabolism: ¹³C-MFA can reveal how a drug candidate alters metabolic pathways in cancer cells or other disease models, providing insights into its therapeutic potential and mechanism of action.

-

Optimizing Bioprocesses: In the production of protein-based drugs (biologics), ¹³C-MFA can be used to understand and optimize the metabolism of the host cells (e.g., CHO cells) to improve product yield and quality.

-

Discovering Novel Metabolic Liabilities: By mapping the metabolic landscape of diseased cells, ¹³C-MFA can identify unique metabolic dependencies that can be targeted for therapeutic intervention.

Quantitative Data Presentation

The output of a ¹³C-MFA experiment is a flux map, which presents the calculated rates for the reactions in the metabolic model. These are often presented relative to a key uptake rate (e.g., glucose uptake). Confidence intervals are also calculated to indicate the precision of the flux estimates.

| Reaction | Abbreviation | Flux (relative to Glucose uptake) | 95% Confidence Interval |

| Glucose -> G6P | HK | 100 | - |

| G6P -> 6PG | G6PDH | 30.5 | [28.1, 32.9] |

| F6P -> G3P | TKT1 | 15.2 | [13.5, 16.9] |

| PYR -> AcCoA | PDH | 85.7 | [82.3, 89.1] |

| aKG -> SuccCoA | AKGDH | 95.4 | [91.8, 99.0] |

Table 2: Example of a partial flux map from a ¹³C-MFA experiment, showing reaction fluxes in central carbon metabolism relative to the glucose uptake rate.

Experimental Protocol: ¹³C-MFA

This protocol outlines the general steps for a ¹³C-MFA experiment in cultured mammalian cells.

-

Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be quantified.

-

Select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will provide the most informative labeling patterns for the pathways under investigation.[9]

-

-

Tracer Experiment:

-

Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[9]

-

-

Sample Collection and Preparation:

-

Rapidly quench metabolism and harvest the cells.

-

Hydrolyze cellular protein to release amino acids.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

Isotopic Labeling Measurement:

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid. This provides the raw data on the ¹³C labeling patterns.[9]

-

-

Flux Estimation:

-

Construct a stoichiometric model of the relevant metabolic pathways.

-

Use specialized software (e.g., Metran, 13CFLUX) to estimate the intracellular fluxes by fitting the model to the measured mass isotopomer distributions.[9]

-

-

Statistical Analysis:

-

Perform statistical analyses to assess the goodness of fit of the estimated fluxes and to calculate confidence intervals for each flux value.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. protein-nmr.org.uk [protein-nmr.org.uk]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Peptide Synthesis and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isotopically labeled amino acid Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, a critical reagent for modern peptide synthesis and quantitative proteomics. We will explore its chemical properties, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in studying protein-protein interactions, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a case study.

Product Specifications and Physicochemical Properties

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a stable isotope-labeled derivative of asparagine, where four carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N. This labeling introduces a defined mass shift, making it an invaluable tool for quantitative mass spectrometry. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the trityl (Trt) group protects the side-chain amide, preventing undesirable side reactions during peptide synthesis.[1][2]

Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

| Property | Value |

| Molecular Formula | C₃₄[¹³C]₄H₃₂[¹⁵N]₂O₅ |

| Molecular Weight | ~602.63 g/mol |

| Isotopic Purity | Typically ≥98% for ¹⁵N and ≥99% for ¹³C |

| Chemical Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and DCM |

| Storage | 2-8°C, protected from light and moisture |

Note: Exact values may vary slightly between suppliers.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into a peptide chain follows the standard Fmoc/tBu solid-phase synthesis strategy.[1][3] The workflow involves sequential steps of deprotection, coupling, and washing, culminating in the cleavage of the peptide from the resin and removal of all protecting groups.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Swelling: Place the resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for at least 1 hour at room temperature. This allows for optimal reaction kinetics.

Fmoc Deprotection

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[4]

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Coupling of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Due to the steric hindrance of the trityl group, a potent coupling reagent such as HATU is recommended for efficient incorporation.[4][5][6]

-

Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex briefly. Pre-activation time should be minimized to avoid racemization.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Capping (Optional)

If the ninhydrin test indicates incomplete coupling after a repeated coupling step, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Chain Elongation

Repeat the deprotection (2.2) and coupling (2.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the labeled asparagine. A standard cleavage cocktail containing Trifluoroacetic acid (TFA) is used.[7][8]

-

Final Fmoc Deprotection: Ensure the Fmoc group from the N-terminal amino acid has been removed.

-

Resin Washing and Drying: Wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation for peptides containing trityl-protected residues is Reagent B :

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours. Note that N-terminal Asn(Trt) residues may require a longer cleavage time for complete deprotection.[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and then dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Quantitative Proteomics: A Case Study of the EGFR Signaling Pathway

Stable isotope-labeled peptides are powerful tools for quantifying protein levels and studying protein-protein interactions in complex biological samples.[11] A peptide synthesized with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ can be used as an internal standard in mass spectrometry-based assays to accurately measure the abundance of its unlabeled counterpart.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[12][13][14] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades.[13][14] Key protein-protein interactions in the EGFR pathway include the recruitment of:

-

Grb2 (Growth factor receptor-bound protein 2): Binds to phosphorylated EGFR and recruits SOS (Son of Sevenless), which in turn activates the Ras-MAPK pathway.[13]

-

Shc (Src homology 2 domain-containing transforming protein): Another adaptor protein that can link EGFR to the Ras-MAPK pathway.[14]

-

STATs (Signal Transducer and Activator of Transcription): Directly phosphorylated by EGFR, leading to their dimerization, nuclear translocation, and regulation of gene expression.[13][15]

Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[12]

Experimental Workflow for Studying EGFR Protein-Protein Interactions

A stable isotope-labeled peptide corresponding to a specific interaction domain of an EGFR binding partner can be synthesized using the protocols described above. This labeled peptide can then be used in a quantitative pull-down assay coupled with mass spectrometry to identify and quantify proteins that interact with this specific domain.

Caption: Workflow for studying protein-protein interactions using a labeled peptide.

Visualization of the EGFR Signaling Pathway

The following diagram illustrates the key protein-protein interactions at the plasma membrane upon EGFR activation.

Caption: Key protein-protein interactions in the EGFR signaling pathway.

By synthesizing a labeled peptide that mimics the binding site of Grb2 on EGFR, for example, researchers can quantitatively study the dynamics of this interaction under various cellular conditions, such as in the presence of different drugs, providing valuable insights for drug development.

This technical guide provides a comprehensive framework for the utilization of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in advanced peptide synthesis and its application in elucidating complex biological pathways. The detailed protocols and visualized workflows serve as a practical resource for researchers aiming to leverage the power of stable isotope labeling in their scientific endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. jpt.com [jpt.com]

- 12. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Enrichment in Fmoc-Asn(Trt)-OH for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isotopically enriched Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH). It details the applications, analytical methodologies for determining isotopic enrichment, and practical workflows for its use in quantitative proteomics and other advanced research areas.

Introduction to Isotopically Enriched Fmoc-Asn(Trt)-OH

Isotopically labeled amino acids are powerful tools in modern biological and chemical research. By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N), researchers can introduce a unique mass signature into peptides and proteins.[1] This "heavy" version of the molecule is chemically identical to its natural or "light" counterpart but is distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Fmoc-Asn(Trt)-OH is a commonly used derivative of asparagine in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the bulky trityl (Trt) group protects the side-chain amide, preventing undesirable side reactions during peptide synthesis.[3] Furthermore, Fmoc-Asn(Trt)-OH offers improved solubility in standard peptide synthesis solvents compared to its unprotected counterpart.[3] The use of isotopically enriched Fmoc-Asn(Trt)-OH, such as ¹³C and/or ¹⁵N labeled variants, is crucial for applications requiring precise quantification of asparagine-containing peptides and proteins.

Quantitative Data on Commercially Available Isotopically Enriched Fmoc-Asn(Trt)-OH

Several suppliers offer isotopically labeled Fmoc-Asn(Trt)-OH with specified levels of isotopic and chemical purity. This data is crucial for ensuring the accuracy and reproducibility of quantitative experiments. Below is a summary of typical specifications for commercially available labeled products.

| Product Name | Isotopic Labeling | Isotopic Purity (atom %) | Chemical Purity (%) | Mass Shift |

| Fmoc-Asn(Trt)-OH-¹⁵N₂ | ¹⁵N at both nitrogen atoms | ≥ 98% | ≥ 95% | M+2 |

| Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ | ¹³C at all four carbon atoms of the asparagine backbone and ¹⁵N at both nitrogen atoms | ≥ 99% ¹³C, ≥ 98% ¹⁵N | ≥ 95% | M+6 |

Table 1: Representative quantitative data for commercially available isotopically enriched Fmoc-Asn(Trt)-OH. Data compiled from various supplier specifications.[4][5][6]

Core Applications in Research and Drug Development

The primary application of isotopically enriched Fmoc-Asn(Trt)-OH is in quantitative proteomics, where it is used to synthesize stable isotope-labeled (SIL) peptides.[7] These SIL peptides serve as internal standards for the accurate quantification of target peptides and proteins in complex biological samples.[8]

Key applications include:

-

Absolute Quantification (AQUA): In this workflow, a known quantity of a SIL peptide, synthesized using labeled Fmoc-Asn(Trt)-OH, is spiked into a biological sample. The target protein is then proteolytically digested, and the resulting native peptides are analyzed by LC-MS/MS alongside the SIL internal standard. The ratio of the signal intensities between the light (native) and heavy (SIL) peptides allows for precise absolute quantification of the target peptide, and by extension, the parent protein.[8]

-

Biomarker Discovery and Validation: SIL peptides are instrumental in validating potential protein biomarkers. By accurately quantifying changes in protein abundance between healthy and diseased states, researchers can identify and validate proteins with diagnostic or prognostic value.[6]

-

Pharmacokinetic Studies: Labeled peptides can be used as tracers in pharmacokinetic analyses to monitor the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[1]

-

NMR Structural Studies: While less common for this specific derivative, isotopically labeled amino acids are fundamental for NMR-based structural biology.[1] They enable the determination of the three-dimensional structures of peptides and proteins in solution.

Experimental Protocols

Synthesis of a Stable Isotope-Labeled Peptide using Fmoc-Asn(Trt)-OH

This protocol outlines the general steps for incorporating isotopically labeled Fmoc-Asn(Trt)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Isotopically labeled Fmoc-Asn(Trt)-OH (e.g., Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the desired Fmoc-protected amino acid (in this case, the isotopically labeled Fmoc-Asn(Trt)-OH) and coupling reagents in DMF.

-

Add the activator base (DIPEA) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a ninhydrin (B49086) test.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.

-

Filter the solution to separate the peptide-containing cleavage mixture from the resin.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol provides a general workflow for analyzing the isotopic enrichment of the synthesized SIL peptide using LC-MS.

Materials:

-

Purified SIL peptide

-

Unlabeled (light) counterpart peptide (for comparison, optional)

-

LC-MS grade water with 0.1% formic acid (Solvent A)

-

LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation: Dissolve the purified SIL peptide in Solvent A to a final concentration of approximately 1 pmol/µL.

-

LC-MS Analysis:

-

Inject a suitable amount of the peptide solution (e.g., 1-5 µL) onto an appropriate LC column (e.g., C18).

-

Elute the peptide using a gradient of Solvent B.

-

Acquire mass spectra in full scan mode with high resolution to accurately determine the mass-to-charge ratio (m/z) of the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the heavy peptide.

-

Examine the mass spectrum corresponding to the eluting peptide.

-

Identify the isotopic cluster of the peptide. The most abundant peak will correspond to the peptide containing the fully enriched amino acid.

-

Calculate the isotopic enrichment by comparing the intensities of the peaks corresponding to the fully labeled peptide and any partially labeled or unlabeled species. Specialized software can be used for this analysis.[9]

-

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the use of isotopically enriched Fmoc-Asn(Trt)-OH.

Caption: Experimental workflow from peptide synthesis to protein quantification.

Caption: Logical relationship of components in quantitative proteomics.

References

- 1. jpt.com [jpt.com]

- 2. nmr-bio.com [nmr-bio.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-Asn(Trt)-OH-15N2 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂: Suppliers, Purity, and Applications in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the selection of high-quality, isotopically labeled amino acids is critical. Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a key reagent utilized in the synthesis of peptides, particularly for applications requiring quantitative analysis by mass spectrometry or nuclear magnetic resonance (NMR). This guide provides an in-depth overview of available suppliers, purity specifications, and the experimental protocols for its primary application in solid-phase peptide synthesis (SPPS).

Supplier and Purity Overview

The procurement of high-purity Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is fundamental to the successful synthesis of well-defined peptides. Several reputable suppliers offer this isotopically labeled amino acid derivative. The table below summarizes the available quantitative data on supplier offerings and their respective purities.

| Supplier | Catalog Number | Chemical Purity | Isotopic Purity | Additional Information |

| MedChemExpress | HY-W002327S | 96.9%[1] | Not explicitly stated | Provided with a data sheet, COA, and SDS.[1] |

| Sigma-Aldrich | 668745 / 668753 | ≥95% (CP) | 99 atom % ¹³C, 98 atom % ¹⁵N | Suitable for bio NMR and peptide synthesis. |

| BOC Sciences | BLP-000571 | 95% (CP)[] | 99% atom ¹³C; 98% atom ¹⁵N[] | Labeled analogue of Fmoc-Asn(Trt)-OH.[] |

| ChemPep | - | Not explicitly stated | Not explicitly stated | Labeled CAS #: 1217456-18-2.[3] |

| American Custom Chemicals Corporation (via ChemicalBook) | BAR0001084 | 95.00%[4] | Not explicitly stated | - |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and subsequent aspartimide formation, a common side reaction during peptide synthesis.[5] The Fmoc protecting group on the α-amino group provides a base-labile handle that allows for the stepwise elongation of the peptide chain under mild conditions.

Experimental Protocol: General Fmoc-SPPS Cycle

The following is a generalized protocol for the incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into a growing peptide chain on a solid support. Specific reaction times and reagent equivalents may need to be optimized based on the peptide sequence and resin.

1. Resin Preparation and Swelling:

-

The appropriate solid support (e.g., Wang resin, Rink amide resin) is placed in a reaction vessel.

-

The resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes to ensure accessibility of the reactive sites.[6]

2. Fmoc Deprotection:

-

The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[6]

-

This deprotection step is typically performed in two stages: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes) to ensure complete removal of the Fmoc group.[7]

-

Following deprotection, the resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene byproduct.[6]

3. Amino Acid Coupling:

-

In a separate vessel, the incoming Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (typically 3-5 equivalents relative to the resin loading) is activated.

-

Activation is achieved using a coupling reagent such as HBTU, HATU, or HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[6]

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation to form the new peptide bond.[7]

4. Washing:

-

After the coupling reaction, the resin is extensively washed with DMF to remove excess reagents and byproducts.[6]

-

A final wash with a solvent like dichloromethane (B109758) (DCM) is often performed to prepare the resin for the next cycle.[7]

This four-step cycle is repeated for each subsequent amino acid in the peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.[6]

Visualization of Key Processes

To further elucidate the role and application of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, the following diagrams illustrate the logical workflow of its use in SPPS and as an internal standard.

References

An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of isotopically labeled amino acids. Ensuring the integrity of these critical reagents is paramount for the accuracy and reproducibility of experimental results in fields ranging from proteomics and metabolomics to drug development. This document details recommended storage conditions, handling procedures to prevent degradation and contamination, and experimental protocols for purity and stability analysis.

Core Principles of Storage and Stability

Isotopically labeled amino acids, while chemically similar to their unlabeled counterparts, are valuable reagents that require careful storage to maintain their isotopic enrichment and chemical purity.[1] The primary factors influencing their stability are temperature, moisture, and light.

Storage Conditions

For optimal stability, isotopically labeled amino acids in solid form should be stored in a cool, dark, and dry environment.

Table 1: Recommended Storage Conditions for Solid Isotopically Labeled Amino Acids

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or refrigerated (2-8°C) is suitable for many common labeled amino acids.[][3] For long-term storage, -20°C is recommended, especially for amino acids prone to degradation.[4] | Lower temperatures slow down chemical degradation reactions. |

| Humidity | Store in a desiccated environment. | Moisture can accelerate hydrolysis and other degradation pathways. Some amino acids are hygroscopic. |

| Light | Protect from light by storing in opaque containers or in the dark. | Light, particularly UV light, can induce photochemical degradation in aromatic amino acids like tryptophan and phenylalanine.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for sensitive compounds. | Oxygen can lead to oxidation of certain amino acid side chains, such as methionine and cysteine. |

Solutions of isotopically labeled amino acids are generally less stable than the solid forms and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C.[6] It is important to note that repeated freeze-thaw cycles can lead to degradation of some amino acids.[7]

Stability and Degradation

The stability of amino acids can be compromised by several chemical degradation pathways, including oxidation, deamidation, and decarboxylation.[8][9] The rate of these reactions is influenced by the specific amino acid, storage conditions, and the presence of contaminants.

Table 2: Stability of Amino Acids in Solution Under Various Conditions

| Amino Acid | Condition | Observation | Reference |

| Glutamine | Serum, 24 hours at 22°C | Noticeably elevated levels | [7] |

| Arginine | Rat plasma, 24 weeks at -70°C (not deproteinized) | 32% decrease | [10] |

| Ornithine | Rat plasma, 24 weeks at -70°C (not deproteinized) | 30% increase | [10] |

| Fumarate (in standard mix) | Frozen storage (-20°C) | Progressive degradation after three weeks | [6] |

| Cystine | Frozen storage (-20°C) | Major deviations from the median of measured values | [6] |

| Adenosine and Glutathione | Up to 10 freeze-thaw cycles | Showed technical variability across aliquots | [6] |

Note: This table presents data from studies on amino acids in biological matrices or standard mixes, which may not perfectly reflect the stability of pure, solid isotopically labeled amino acids. However, it provides valuable insights into their relative stabilities.

Handling Procedures

Proper handling of isotopically labeled amino acids is crucial to prevent contamination, ensure accurate measurements, and minimize waste of these expensive materials.

General Handling Precautions

-

Always wear powder-free gloves and a clean lab coat.

-

Handle the compounds in a clean, draft-free environment, such as a laminar flow hood, to minimize contamination from dust and other airborne particles.

-

Use dedicated spatulas and weighing papers for each compound to prevent cross-contamination.

-

Avoid leaving containers open for extended periods.

Protocol for Weighing and Dissolving

Given the small quantities often required, a meticulous approach to weighing and dissolving is essential.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

-

Weighing:

-

Use a calibrated analytical balance with a draft shield.

-

Tare a clean, appropriate weighing vessel (e.g., a microcentrifuge tube or a piece of anti-static weighing paper).

-

Carefully transfer a small amount of the amino acid to the weighing vessel using a clean, dedicated spatula.

-

Record the exact weight.

-

-

Dissolving:

-

Add the desired solvent to the weighing vessel containing the amino acid.

-

If a weighing paper was used, carefully transfer the powder to a clean vial before adding the solvent.

-

Vortex or sonicate the solution until the amino acid is completely dissolved. The choice of solvent will depend on the specific amino acid and the intended application. For many amino acids, a slightly acidic aqueous solution (e.g., 0.1 N HCl) can aid in dissolution.[11]

-

-

Storage of Stock Solutions:

-

Store stock solutions in tightly sealed vials at -20°C or -80°C.

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

-

Experimental Workflows and Signaling Pathways

Isotopically labeled amino acids are instrumental in elucidating complex biological processes. Below are examples of experimental workflows and a signaling pathway where these compounds are applied.

SILAC Experimental Workflow

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique.[12]

SILAC Experimental Workflow

¹³C-Metabolic Flux Analysis Workflow

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.

¹³C-Metabolic Flux Analysis Workflow

Leucine (B10760876) Activation of the mTOR Signaling Pathway

Isotopically labeled leucine can be used to trace its role in activating the mTORC1 complex, a key regulator of cell growth and protein synthesis.[3][8][13][14][15]

Leucine Activation of mTORC1

Experimental Protocols for Quality Control

Regular quality control of isotopically labeled amino acids is essential to ensure the reliability of experimental data.

Protocol for Purity Analysis by HPLC-MS

This protocol outlines a general method for determining the chemical and isotopic purity of a labeled amino acid.

Materials:

-

Isotopically labeled amino acid sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

C18 reversed-phase HPLC column

-

HPLC system coupled to a high-resolution mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the labeled amino acid at approximately 1 mg/mL in a suitable solvent (e.g., water or 0.1 N HCl).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with Mobile Phase A.

-

-

HPLC Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 5-10 µL of the sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) and the mass spectrometer.

-

-

Mass Spectrometry Analysis:

-

Acquire data in full scan mode over a mass range that includes the expected masses of the labeled amino acid and any potential impurities.

-

Analyze the mass spectrum of the main peak to confirm the mass and isotopic enrichment of the labeled amino acid.

-

-

Data Analysis:

-

Calculate the chemical purity by determining the area percentage of the main peak in the chromatogram.

-

Assess the isotopic purity by analyzing the mass distribution of the main peak.

-

Protocol for an Accelerated Stability Study

This protocol provides a framework for assessing the stability of a solid isotopically labeled amino acid under stressed conditions.[5][16][17]

Materials:

-

Solid isotopically labeled amino acid

-

Climate-controlled stability chambers

-

HPLC-MS system for purity analysis

Procedure:

-

Sample Preparation:

-

Aliquot the solid amino acid into several clean, sealed vials.

-

-

Storage Conditions:

-

Place the vials in stability chambers at accelerated conditions (e.g., 40°C/75% relative humidity).

-

Store a control set of vials at the recommended long-term storage condition (e.g., -20°C in a desiccator).

-

-

Time Points:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[5]

-

-

Analysis:

-

At each time point, analyze the purity of the sample using the HPLC-MS protocol described in section 4.1.

-

Visually inspect the sample for any changes in appearance (e.g., color, clumping).

-

-

Data Analysis:

-

Plot the purity of the amino acid as a function of time for each storage condition.

-

Identify and quantify any significant degradation products that appear over time.

-

This data can be used to estimate the shelf-life of the compound under different storage conditions.

-

By adhering to these guidelines for storage, handling, and quality control, researchers can ensure the integrity of their isotopically labeled amino acids, leading to more reliable and reproducible scientific outcomes.

References

- 1. chempep.com [chempep.com]

- 3. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]

- 4. alexandraatleephillips.com [alexandraatleephillips.com]

- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 6. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Stable Isotopic Labeling by Amino Acids in Cultured Primary Neurons: Application to Brain-derived Neurotrophic Factor-dependent Phosphotyrosine-associated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. www3.paho.org [www3.paho.org]

- 17. leukocare.com [leukocare.com]

An In-depth Technical Guide to the Molecular Weight of Isotopically Labeled Fmoc-Asn(Trt)-OH

This guide provides a detailed breakdown of the molecular weight determination for Fmoc-Asn(Trt)-OH and its isotopically labeled variant, Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Molecular Composition and Isotopic Abundance

The foundational step in determining the molecular weight of a compound is understanding its atomic composition and the atomic weights of its constituent elements. The molecular formula for the standard, unlabeled Fmoc-Asn(Trt)-OH is C₃₈H₃₂N₂O₅.[1][2]

The molecular weight of the isotopically labeled version, Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, is calculated by substituting the atomic weights of the naturally abundant isotopes with those of the specified heavy isotopes. For this calculation, we will replace four Carbon-12 (¹²C) atoms with Carbon-13 (¹³C) and two Nitrogen-14 (¹⁴N) atoms with Nitrogen-15 (B135050) (¹⁵N).

Data Presentation: Atomic Weights

The following table summarizes the standard atomic weights of the constituent elements and the precise masses of the relevant isotopes used in the calculations.

| Element/Isotope | Standard Atomic Weight (Da) | Isotopic Mass (Da) |

| Hydrogen (H) | 1.0080[3][4] | - |

| Carbon (C) | 12.011[5][6] | - |

| Carbon-12 (¹²C) | - | 12.000000000 |

| Carbon-13 (¹³C) | - | 13.003354835[7][8] |

| Nitrogen (N) | 14.007[9] | - |

| Nitrogen-14 (¹⁴N) | - | 14.003074004[10] |

| Nitrogen-15 (¹⁵N) | - | 15.000108898[11][12] |

| Oxygen (O) | 15.999[13][14] | - |

Experimental Protocols: Molecular Weight Calculation

The molecular weight is calculated using a summation of the atomic weights of all atoms in the molecule. For the isotopically labeled compound, a precise calculation requires substituting the masses of the most abundant light isotopes with the masses of the heavy isotopes.

Methodology for Standard Fmoc-Asn(Trt)-OH

The molecular weight of the standard (unlabeled) Fmoc-Asn(Trt)-OH (C₃₈H₃₂N₂O₅) is calculated as follows:

-

(Number of C atoms × Standard Atomic Weight of C) + (Number of H atoms × Standard Atomic Weight of H) + (Number of N atoms × Standard Atomic Weight of N) + (Number of O atoms × Standard Atomic Weight of O)

-

(38 × 12.011) + (32 × 1.0080) + (2 × 14.007) + (5 × 15.999)

-

456.418 + 32.256 + 28.014 + 79.995 = 596.683 Da

This calculated value is consistent with the commonly cited molecular weight of approximately 596.67 g/mol .

Methodology for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

For the isotopically labeled compound, we start with the precise monoisotopic mass of the standard compound and then adjust for the isotopic substitution. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element (¹H, ¹²C, ¹⁴N, ¹⁶O).

-

Calculate the monoisotopic mass of standard Fmoc-Asn(Trt)-OH:

-

(38 × 12.000000000) + (32 × 1.007825032) + (2 × 14.003074004) + (5 × 15.994914620)

-

456.000000000 + 32.250401024 + 28.006148008 + 79.974573100 = 596.231122132 Da

-

-

Calculate the mass difference for isotopic substitution:

-

Mass difference for four ¹³C atoms: 4 × (Mass of ¹³C - Mass of ¹²C) = 4 × (13.003354835 - 12.000000000) = 4.01341934 Da

-

Mass difference for two ¹⁵N atoms: 2 × (Mass of ¹⁵N - Mass of ¹⁴N) = 2 × (15.000108898 - 14.003074004) = 1.994069788 Da

-

-

Calculate the final molecular weight of the labeled compound:

-

Monoisotopic mass of standard compound + Total mass difference

-

596.231122132 + 4.01341934 + 1.994069788 = 602.23861126 Da

-

Summary of Molecular Weights

| Compound | Molecular Formula | Molecular Weight (Da) |

| Fmoc-Asn(Trt)-OH | C₃₈H₃₂N₂O₅ | 596.683 |

| Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ | [¹³C₄,¹²C₃₄]H₃₂[¹⁵N₂,¹⁴N₀]O₅ | 602.239 |

Visualization of the Calculation Workflow

The following diagram illustrates the logical steps taken to determine the molecular weight of the isotopically labeled compound.

Caption: Workflow for calculating the molecular weight of standard and isotopically labeled Fmoc-Asn(Trt)-OH.

References

- 1. peptide.com [peptide.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 7. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 8. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 12. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of stable isotopes such as ¹³C and ¹⁵N into peptides is a powerful tool for a variety of research applications, including quantitative proteomics, structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards for mass spectrometry-based assays.[1][2][3][4] The protocols provided herein are applicable to both the isotopically labeled and unlabeled forms of Fmoc-Asn(Trt)-OH.

Introduction to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is an isotopically labeled amino acid derivative used in SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions.[5][6] The trityl (Trt) group protects the side-chain amide of asparagine, preventing potential side reactions such as dehydration to a nitrile during activation and coupling.[7] The Trt group is labile to strong acids and is typically removed during the final cleavage of the peptide from the resin.[5] The incorporation of four ¹³C and two ¹⁵N atoms results in a mass increase of 6 Da compared to the unlabeled counterpart, enabling its use as an internal standard in quantitative mass spectrometry.[1]

Key Applications

The use of peptides synthesized with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ offers significant advantages in various research areas:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins.[8][9] While SILAC is primarily an in vivo labeling method, peptides synthesized with isotopically labeled amino acids serve as excellent internal standards for absolute quantification of proteins in complex biological samples.[8][9]

-

Structural Biology (NMR): Isotope labeling is crucial for protein structure and dynamics studies by NMR.[10][11] The incorporation of ¹⁵N and ¹³C allows for the use of multidimensional heteronuclear NMR experiments to determine the three-dimensional structure of peptides and proteins.[11][12]

-

Kinase Activity Assays: Peptides containing isotopically labeled amino acids can be synthesized as substrates for protein kinases. The phosphorylation of these peptides can be monitored by mass spectrometry, providing a sensitive and specific method for measuring kinase activity.

Data Presentation: Quantitative Parameters in SPPS

The success of SPPS is dependent on high efficiency at each step of the synthesis. The following table summarizes typical quantitative parameters for the use of Fmoc-Asn(Trt)-OH in SPPS. The isotopic labeling is not expected to significantly alter the chemical reactivity and thus similar efficiencies are expected for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂.

| Parameter | Typical Value | Method of Determination | Notes |

| Resin Loading | 0.2 - 1.0 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the type of resin used. |

| Coupling Efficiency | >99% | Kaiser Test or UV-Vis spectrophotometry | Can be sequence-dependent. For difficult couplings, extended reaction times or double coupling may be necessary. |

| Fmoc Deprotection Yield | >99% | UV-Vis spectrophotometry | Monitored by the absorbance of the fulvene-piperidine adduct.[6] |

| Final Cleavage Yield | 70-95% | Gravimetric analysis after precipitation | Dependent on peptide sequence and cleavage cocktail. |

| Crude Peptide Purity | 60-90% | RP-HPLC | Highly sequence-dependent. Purification is typically required. |

Experimental Protocols

The following are detailed protocols for the key steps in SPPS using Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂. These protocols are suitable for both manual and automated peptide synthesis.

Resin Swelling

-

Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine (B6355638) in DMF to the swelled resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

This protocol describes a standard coupling procedure using HBTU/HOBt activation.

-

In a separate vial, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing Trt-protected asparagine, a standard TFA-based cocktail with scavengers is recommended.

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum.

-

Prepare a cleavage cocktail. A common choice is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. A longer cleavage time may be required for complete removal of the Trt group from N-terminal asparagine residues.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualizations

SPPS Workflow for Incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a labeled amino acid.

Application Workflow: Protein Kinase A (PKA) Activity Assay

Caption: Workflow for a Protein Kinase A (PKA) activity assay using a synthesized labeled peptide.

References

- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Expression and purification of isotopically labeled peptide inhibitors and substrates of cAMP-dependant protein kinase A for NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mr.copernicus.org [mr.copernicus.org]

- 12. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, a stable isotope-labeled amino acid, in quantitative proteomics experiments, particularly focusing on its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While standard SILAC commonly employs labeled arginine and lysine (B10760008), the use of labeled asparagine can offer unique advantages for studying specific proteins and post-translational modifications.

Introduction to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a derivative of the amino acid asparagine, chemically protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the side chain amide with a trityl (Trt) group.[1][2] The core asparagine molecule is isotopically labeled with four ¹³C atoms and two ¹⁵N atoms.[3][4][5] This heavy-isotope labeling allows for the differentiation of proteins and peptides containing this amino acid from their unlabeled ("light") counterparts by mass spectrometry.

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the protecting groups prevent unwanted side reactions.[6][7][] However, for use in metabolic labeling techniques like SILAC, these protecting groups must be removed to yield the free, isotopically labeled asparagine.

Application in SILAC Experiments

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[9][10][11] It involves growing two populations of cells in media that are identical except for the presence of either a "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acid.[1][12] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of one cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.[13]

While lysine and arginine are the most commonly used amino acids in SILAC due to the specificity of trypsin digestion,[10] using labeled asparagine can be advantageous for:

-

Targeted analysis of asparagine-rich proteins: Enhancing the quantification of specific proteins of interest.

-

Studying post-translational modifications involving asparagine: Such as N-linked glycosylation and deamidation.

-

Complementing traditional SILAC: Providing an additional channel for multiplexed experiments.

Experimental Protocols

Deprotection of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ to Yield L-Asparagine-¹³C₄,¹⁵N₂

To use Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in SILAC, the Fmoc and Trt protecting groups must be removed. This is a two-step process.

Step 1: Fmoc Group Removal

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Dissolution: Dissolve the Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in a minimal amount of DMF.

-

Deprotection: Add the 20% piperidine/DMF solution to the dissolved amino acid. A typical ratio is 10 mL of piperidine solution per gram of protected amino acid.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.[12]

-

Removal of Reagents: Evaporate the piperidine and DMF under vacuum.

Step 2: Trt Group Removal

-

Reagent Preparation: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Deprotection: Add the TFA cleavage cocktail to the residue from Step 1.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction time may need to be extended to 4 hours for complete removal of the Trt group from asparagine.[3][5]

-

Precipitation: After the reaction is complete, precipitate the deprotected amino acid by adding cold diethyl ether.

-

Washing and Drying: Centrifuge the mixture to pellet the precipitated amino acid. Wash the pellet several times with cold diethyl ether to remove residual TFA and scavengers. Dry the final product under vacuum.

-

Purity Check: Confirm the purity and identity of the final L-Asparagine-¹³C₄,¹⁵N₂ product using techniques such as NMR or mass spectrometry.

References

- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 2. researchgate.net [researchgate.net]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 13C4,15N2-Asn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of peptides and proteins in complex biological samples. The use of amino acids with incorporated heavy isotopes, such as ¹³C and ¹⁵N, allows for the generation of internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass. This application note provides a detailed overview and experimental protocols for the use of L-Asparagine-¹³C₄,¹⁵N₂ (13C4,15N2-Asn) in targeted quantitative proteomics workflows.

The incorporation of four ¹³C and two ¹⁵N atoms in asparagine results in a mass shift of +6 Da compared to the light, unlabeled asparagine. This significant mass difference allows for clear resolution in the mass spectrometer, enabling precise quantification even in complex matrices. This methodology is particularly valuable in drug development and clinical research for biomarker validation, pharmacokinetic studies, and determining the stoichiometry of protein complexes.

A critical consideration when working with asparagine-containing peptides is the potential for deamidation, a common post-translational modification where the side-chain amide group of asparagine is converted to a carboxylic acid, resulting in the formation of aspartic or isoaspartic acid. This modification leads to a mass shift and can complicate data analysis if not properly accounted for. Careful optimization of sample preparation conditions, such as pH and temperature, is crucial to minimize artefactual deamidation.

Application: Targeted Quantification of NRF2 Signaling Pathway Proteins

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the cellular antioxidant response. Under oxidative stress, NRF2 translocates to the nucleus and activates the expression of a battery of cytoprotective genes. Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Targeted proteomics using stable isotope-labeled internal standards, such as peptides containing 13C4,15N2-Asn, allows for the precise and accurate quantification of key proteins in the NRF2 signaling pathway, providing insights into disease mechanisms and the effects of therapeutic interventions.

Quantitative Data Presentation

The following table presents representative quantitative data from a targeted proteomics experiment analyzing key proteins in the NRF2 signaling pathway in a human cell line model. In this example, cells were treated with an NRF2 activator, and the fold change in protein abundance was measured relative to untreated control cells. Synthetic peptides containing 13C4,15N2-Asn corresponding to proteotypic peptides of the target proteins were used as internal standards for absolute quantification.

| Target Protein | UniProt ID | Proteotypic Peptide Sequence (containing Asn) | Condition | Mean Protein Abundance (fmol/µg protein) | Standard Deviation | Fold Change (Treated/Control) | p-value |

| NRF2 | Q16236 | AN SVYTLNSPGASQ | Control | 15.2 | 2.1 | - | - |

| Treated | 42.5 | 4.8 | 2.80 | <0.01 | |||

| KEAP1 | Q14145 | DLVN RSDSLQDSLR | Control | 89.7 | 9.3 | - | - |

| Treated | 85.2 | 8.1 | 0.95 | >0.05 | |||

| NQO1 | P15559 | FGYVN SLQEPETHFL | Control | 250.1 | 22.5 | - | - |

| Treated | 725.3 | 65.8 | 2.90 | <0.01 | |||

| HMOX1 | P09601 | GN VLSSEVKEHVR | Control | 45.8 | 5.1 | - | - |

| Treated | 183.2 | 19.6 | 4.00 | <0.001 | |||

| GCLC | P48506 | LN ITHQDKAIEGLAAR | Control | 112.4 | 12.3 | - | - |

| Treated | 292.2 | 31.5 | 2.60 | <0.01 |

Experimental Protocols

Sample Preparation from Cell Culture

This protocol outlines the steps for preparing protein lysates from cultured cells for targeted proteomic analysis using 13C4,15N2-Asn labeled peptides as internal standards.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, MS-grade

-

Quenching solution (5% formic acid)

-

13C4,15N2-Asn labeled synthetic peptides (internal standards)

-

Solid-phase extraction (SPE) C18 cartridges

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add ice-cold lysis buffer to the cell culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

-

Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Digestion:

-

Dilute the lysate with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

-

Spike in the 13C4,15N2-Asn labeled internal standard peptides at a known concentration.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Peptide Cleanup:

-

Acidify the peptide solution with formic acid to pH < 3.

-

Activate an SPE C18 cartridge with methanol, followed by equilibration with 0.1% formic acid.

-

Load the peptide sample onto the cartridge.

-

Wash the cartridge with 0.1% formic acid.

-

Elute the peptides with 50% acetonitrile (B52724) in 0.1% formic acid.

-

-

Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system with a nano-flow pump

-

Reversed-phase C18 analytical column

-

High-resolution Orbitrap or Q-TOF mass spectrometer

LC Parameters:

-

Mobile Phase A: 0.1% formic acid in water

-